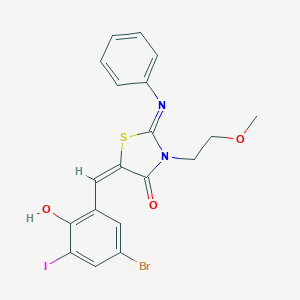![molecular formula C21H25ClN2O3 B306663 N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide, also known as C16, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. This compound has been found to possess several unique properties that make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Biochemical and physiological effects:
N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, which are proteins that play a key role in the development of various diseases. It has also been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
実験室実験の利点と制限
One of the main advantages of N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer drugs. However, there are also some limitations associated with the use of N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide in lab experiments. For example, it can be difficult to obtain pure samples of N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide, and its solubility in water is relatively low, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions that researchers can explore with respect to N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide. One potential area of research is the development of new drugs that are based on the structure of N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide. Another area of interest is the investigation of the mechanism of action of N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide, which could help to identify new targets for the development of cancer drugs. Additionally, researchers can explore the use of N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide in combination with other drugs to enhance its therapeutic efficacy.
合成法
The synthesis of N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-chlorobenzyl bromide in the presence of a base, followed by the addition of 3-methylbutanohydrazide. The reaction mixture is then heated under reflux conditions for several hours to yield the final product. The purity of the product can be confirmed by various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. Several studies have shown that N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to be effective against various types of cancer, including breast, lung, and colon cancer.
特性
製品名 |
N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide |
|---|---|
分子式 |
C21H25ClN2O3 |
分子量 |
388.9 g/mol |
IUPAC名 |
N-[(E)-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-methylbutanamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-4-26-20-12-16(13-23-24-21(25)10-15(2)3)8-9-19(20)27-14-17-6-5-7-18(22)11-17/h5-9,11-13,15H,4,10,14H2,1-3H3,(H,24,25)/b23-13+ |
InChIキー |
NZFIENOXGKJQRA-YDZHTSKRSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC(C)C)OCC2=CC(=CC=C2)Cl |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC(C)C)OCC2=CC(=CC=C2)Cl |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC(C)C)OCC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
![(5-Bromo-2-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306586.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)
![2-{(5Z)-2,4-dioxo-5-[4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306588.png)
![2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306590.png)
![2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306591.png)
![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)

![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)
![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)